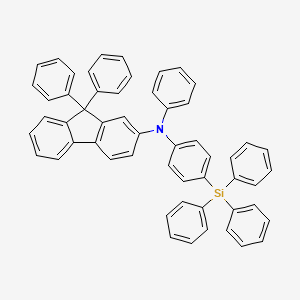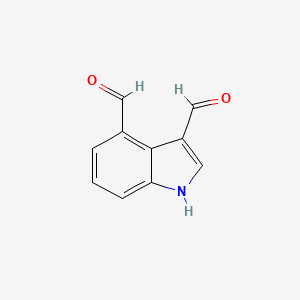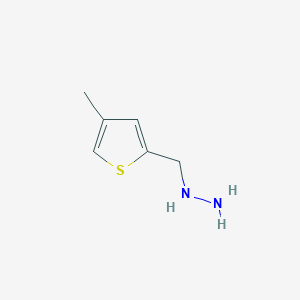
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine: is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple phenyl groups attached to a fluoren-2-amine core, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the fluoren-2-amine core, followed by the introduction of triphenylsilyl and triphenyl groups through substitution reactions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, organometallic reagents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives with altered electronic properties.
科学研究应用
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
相似化合物的比较
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine can be compared with other similar compounds, such as:
N,9,9-Triphenyl-9H-fluoren-2-amine: Lacks the triphenylsilyl group, resulting in different chemical and physical properties.
N,9,9-Triphenyl-9H-fluoren-3-amine: Differing position of the amine group affects its reactivity and applications.
N,9,9-Triphenyl-9H-fluoren-4-amine:
The presence of the triphenylsilyl group in this compound imparts unique characteristics, such as increased steric hindrance and altered electronic properties, making it a valuable compound for specific applications.
属性
分子式 |
C55H41NSi |
|---|---|
分子量 |
744.0 g/mol |
IUPAC 名称 |
N,9,9-triphenyl-N-(4-triphenylsilylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C55H41NSi/c1-7-21-42(22-8-1)55(43-23-9-2-10-24-43)53-34-20-19-33-51(53)52-40-37-46(41-54(52)55)56(44-25-11-3-12-26-44)45-35-38-50(39-36-45)57(47-27-13-4-14-28-47,48-29-15-5-16-30-48)49-31-17-6-18-32-49/h1-41H |
InChI 键 |
PNWDTJBOZMILDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)



![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)


![Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-](/img/structure/B13126823.png)



![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B13126870.png)
